molecular formula C17H14N2O3S B5509823 2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B5509823
M. Wt: 326.4 g/mol
InChI Key: WHNBTIZFIJSIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a methoxyphenyl group and a thiophenyl group

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multicomponent reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with thiophene-2-carboxylic acid hydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-[2-(4-Hydroxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one.

    Reduction: 2-[2-(4-Methoxyphenyl)-2-hydroxyethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism by which 2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyphenyl and thiophenyl groups can interact with hydrophobic pockets in proteins, while the pyridazinone core can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]acetic acid: Another heterocyclic compound with a methoxyphenyl group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and is used in the synthesis of dyes and pharmaceuticals.

Uniqueness

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with both methoxyphenyl and thiophenyl groups

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-13-6-4-12(5-7-13)15(20)11-19-17(21)9-8-14(18-19)16-3-2-10-23-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNBTIZFIJSIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.